Cas no 7601-55-0 (Metocurine Iodide)

Metocurine Iodide is a non-depolarizing neuromuscular blocking agent derived from tubocurarine. It functions as a competitive antagonist at nicotinic acetylcholine receptors, inducing skeletal muscle relaxation. This compound is primarily utilized in anesthesia to facilitate endotracheal intubation and surgical procedures requiring controlled paralysis. Its key advantages include a moderate duration of action and predictable pharmacokinetics, allowing for precise titration. Metocurine Iodide exhibits lower histamine release compared to other neuromuscular blockers, reducing the risk of hypotension and bronchospasm. It is metabolized hepatically and excreted renally, necessitating caution in patients with hepatic or renal impairment. The agent is valued for its clinical reliability in balanced anesthesia protocols.
Metocurine Iodide structure
Metocurine Iodide structure
Product name:Metocurine Iodide
CAS No:7601-55-0
MF:C40H48I2N2O6
MW:906.627876281738
MDL:MFCD00867765
CID:982339
PubChem ID:24244

Metocurine Iodide Chemical and Physical Properties

Names and Identifiers

    • tetrandrini dimethiodidum
    • METOCURINE IODIDE, USP STANDARD
    • Metubine iodide
    • 6,6',7',12'-tetramethoxy-2,2,2',2'-tetramethyl-tubocurarandiium,diiodide
    • 6,6',7',12'-Tetramethoxy-2,2,2',2'-tetramethyl-tubocurarandiium,Dijodid
    • 6,6',7',12'-tetramethoxy-2,2,2',2'-tetramethyl-tubocuraranium
    • Dimethyltubocurarine Iodide
    • Methyl-curarin
    • metocurine diiodide
    • METOCURINE IODIDE
    • Metokuriinijodidi
    • Metokurinjodid
    • Metubine
    • Mutubine Iodide
    • O,O'-dimethyl-tubocurarine diiodide
    • 13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLINIUM, 2,3,13A,14,15,16,25,25A-OCTAHYDRO-9,18,19,29-TETRAMETHOXY-1,1,14,14-TETRAMETHYL-, IODIDE (1:2), (13AR,25AS)-
    • EN300-19767768
    • Metocurine iodide [USAN]
    • Dimethylether of d-tubocurarine iodide
    • METOCURINE IODIDE [MART.]
    • DTXCID802944
    • Metocurine iodide (USAN:USP)
    • NSC 36388
    • NCGC00181151-01
    • DIMETHYLTUBOCURARINIUM IODIDE [WHO-DD]
    • (1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2^{3,6}.1^{8,12}.1^{18,22}.0^{27,31}.0^{16,34}]hexatriaconta-3,5,8,10,12(34),18(33),19,21,24,26,31,35-dodecaene-15,30-diium diiodide
    • O,O'-Dimethylchondrocurarine diiodide
    • Methyl-curarin [German]
    • NS00046686
    • Tubocuraranium,6,6',7',12'-tetramethoxy-2,2,2',2'-tetramethyl-,diiodide
    • SCHEMBL415745
    • D00761
    • 7601-55-0
    • NCGC00263444-01
    • NSC-36388
    • Dimethyltubocurarinium iodide
    • Tox21_112755_1
    • Tubocuraranium, 6,6',7',12'-tetramethoxy-2,2,2',2'-tetramethyl-, diiodide
    • O0U0E87X7F
    • Tubocurarine, O,O'-dimethyl-, diiodide
    • UNII-O0U0E87X7F
    • DTXSID9022944
    • 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido(3',2':14,15)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinolinium, 2,3,13a,14,15,16,25,25a-octahydro-9,18,19,29-tetramethoxy-1,1,14,14-tetramethyl-, diiodide, (13aR,25aS)-
    • METOCURINE IODIDE [VANDF]
    • Dimethyl tubocurarine iodide
    • DB00416
    • Metocurini Iodidum
    • Dimethylchondrocurarine iodide
    • METOCURINE IODIDE [ORANGE BOOK]
    • CHEMBL1739
    • 6,6',7',12'-Tetramethoxy-2,2,2',2'-tetramethyltubocuraranium diiodide
    • Metocurine iodide [USAN:USP]
    • Q20817012
    • 2,2,2',2'-tetramethyl-6,6',7',12'-tetrakis(methyloxy)tubocuraran-2,2'-diium diiodide
    • Metocurine iodide (USAN)
    • METOCURINE IODIDE (MART.)
    • (+)-O,O'-Dimethylchondrocurarine diiodide
    • Metubine iodide (TN)
    • CHEBI:6901
    • METOCURINE IODIDE [MI]
    • CAS-7601-55-0
    • 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido(3',2':14,15)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinolinium, 2,3,13a,14,15,16,25,25a-octahydro-9,18,19,29-tetramethoxy-1,1,14,14-tetramethyl-, diiodide, (13aR-(13aR*,25aS*))-
    • (1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide
    • EINECS 231-510-3
    • Tox21_112755
    • dimethyl dl-curine dimethochloride
    • DIGFQJFCDPKEPF-OIUSMDOTSA-L
    • Metocurine Iodide
    • MDL: MFCD00867765
    • Inchi: InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2
    • InChI Key: DIGFQJFCDPKEPF-UHFFFAOYSA-L
    • SMILES: [I-].[I-].COc1ccc2CC3c4c(CC[N+]3(C)C)cc(OC)c(OC)c4Oc3ccc(CC4c5cc(Oc1c2)c(OC)cc5CC[N+]4(C)C)cc3

Computed Properties

  • Exact Mass: 906.16000
  • Monoisotopic Mass: 906.16018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 4
  • Complexity: 1060
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • PSA: 55.38000
  • LogP: 1.37720
  • Specific Rotation: D22 +148 to +158° (c = 0.25)

Metocurine Iodide Security Information

  • Hazardous Material transportation number:UN 3249
  • Packing Group:III
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Safety Term:6.1(b)
  • Hazard Level:6.1(b)
  • Packing Group:III

Metocurine Iodide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M315780-10mg
Metocurine Iodide
7601-55-0
10mg
$563.00 2023-05-17
TRC
M315780-25mg
Metocurine Iodide
7601-55-0
25mg
$ 800.00 2023-09-07
TRC
M315780-2.5mg
Metocurine Iodide
7601-55-0
2.5mg
$155.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-338712-1 g
Tetrandrini dimethiodidum,
7601-55-0
1g
¥4,212.00 2023-07-10
Enamine
EN300-19767768-0.05g
7601-55-0
0.05g
$2755.0 2023-09-16
SHENG KE LU SI SHENG WU JI SHU
sc-338712-1g
Tetrandrini dimethiodidum,
7601-55-0
1g
¥4212.00 2023-09-05

Metocurine Iodide Related Literature

Additional information on Metocurine Iodide

Recent Advances in the Study of Metocurine Iodide (7601-55-0): A Comprehensive Research Brief

Metocurine Iodide (CAS: 7601-55-0), a non-depolarizing neuromuscular blocking agent, has been the subject of renewed interest in recent pharmacological and clinical research. This synthetic derivative of tubocurarine has historically been used as an adjunct to anesthesia, but emerging studies are exploring its potential applications in novel therapeutic areas. The compound's mechanism of action, involving competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction, continues to be refined through advanced molecular modeling techniques.

Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have elucidated critical modifications to the benzylisoquinolinium structure that enhance Metocurine Iodide's selectivity profile. These findings suggest potential for developing next-generation neuromuscular blockers with improved safety margins. Particularly noteworthy is the compound's reduced histamine release compared to other non-depolarizing agents, a property that has sparked investigation into its use in patients with compromised cardiovascular systems.

Clinical pharmacology research from the Massachusetts General Hospital Anesthesia Department (2024) has provided new pharmacokinetic data demonstrating Metocurine Iodide's unique distribution characteristics in obese patients. The study revealed a surprisingly linear relationship between lean body mass and drug clearance, challenging previous assumptions about its pharmacokinetics in special populations. These findings have important implications for dosage adjustments in diverse patient demographics.

In the realm of chemical synthesis, a breakthrough published in Organic Process Research & Development (2024) describes an improved manufacturing process for 7601-55-0 that increases yield by 32% while reducing hazardous byproducts. The new synthetic route employs innovative phase-transfer catalysis and demonstrates the pharmaceutical industry's commitment to greener chemistry in neuromuscular blocker production.

Emerging preclinical research suggests potential off-label applications for Metocurine Iodide in treating certain neuromuscular disorders. Studies in animal models of myasthenia gravis have shown promising results when used in carefully controlled microdoses, though this application remains speculative pending further investigation. The compound's high affinity for muscle-type nicotinic receptors makes it an interesting candidate for targeted therapy development.

Regulatory updates from the FDA and EMA in 2024 have clarified stability testing requirements for Metocurine Iodide formulations, reflecting new understanding of its degradation pathways. These guidelines emphasize the importance of rigorous control of iodide content and pH stability in commercial preparations, ensuring consistent clinical performance of this established pharmaceutical agent.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd